molecular formula C17H12N2O2 B11844131 4-(3-Nitrostyryl)quinoline CAS No. 74839-90-0

4-(3-Nitrostyryl)quinoline

Cat. No.: B11844131
CAS No.: 74839-90-0
M. Wt: 276.29 g/mol
InChI Key: RJBVOOOQJOQIDP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Nitrostyryl)quinoline is a compound that belongs to the class of styrylquinolines. These compounds have gained significant attention due to their unique structural properties and potential applications in various fields. The presence of a nitro group in the styryl moiety enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

The synthesis of 4-(3-Nitrostyryl)quinoline can be achieved through several methods. One efficient method involves the use of microwave irradiation. In this method, quinaldine is condensed with aromatic aldehydes in the presence of acetic anhydride and zinc chloride as a catalyst. The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield of the desired product . Another method involves the traditional heating of reagents, but this approach often results in lower yields and requires more laborious procedures .

Chemical Reactions Analysis

4-(3-Nitrostyryl)quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(3-Nitrostyryl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Nitrostyryl)quinoline involves its interaction with specific molecular targets. The nitro group plays a crucial role in the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. This interaction can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

4-(3-Nitrostyryl)quinoline can be compared with other styrylquinoline derivatives, such as 2-styrylquinoline and 4-(4-nitrostyryl)quinoline. These compounds share similar structural features but differ in their reactivity and applications. For example, 2-styrylquinoline has been studied for its potential use in optical switches, while 4-(4-nitrostyryl)quinoline has shown promise in the field of photochemistry .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structural properties and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

74839-90-0

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

4-[(E)-2-(3-nitrophenyl)ethenyl]quinoline

InChI

InChI=1S/C17H12N2O2/c20-19(21)15-5-3-4-13(12-15)8-9-14-10-11-18-17-7-2-1-6-16(14)17/h1-12H/b9-8+

InChI Key

RJBVOOOQJOQIDP-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.